![molecular formula C12H9F3N2O3S B1409370 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide CAS No. 1858256-85-5](/img/structure/B1409370.png)
4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide
描述
4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzenesulfonamide moiety through an oxygen atom. The unique structural features of this compound make it of interest in various fields, including medicinal chemistry, materials science, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide typically involves the following steps:
-
Formation of the Pyridine Intermediate: : The synthesis begins with the preparation of the 6-(trifluoromethyl)pyridine intermediate. This can be achieved through the reaction of 2-chloropyridine with trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base like potassium carbonate.
-
Coupling Reaction: : The 6-(trifluoromethyl)pyridine intermediate is then coupled with 4-hydroxybenzenesulfonamide. This coupling reaction is usually facilitated by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a palladium catalyst and a suitable base like potassium phosphate.
-
Purification: : The final product, this compound, is purified through recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
化学反应分析
Types of Reactions
4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in solvents like acetic acid or dichloromethane.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used. These reactions often occur in solvents like ethanol or tetrahydrofuran.
Substitution: Reagents for substitution reactions include halogens (chlorine, bromine), alkylating agents, and sulfonating agents. These reactions may require catalysts such as Lewis acids (aluminum chloride) and are conducted in solvents like chloroform or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines or alcohols, and substitution can result in various substituted derivatives of the original compound.
科学研究应用
4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Biological Studies: Researchers use the compound to study its effects on biological systems, including its interactions with enzymes, receptors, and other biomolecules. This helps in understanding its mechanism of action and potential therapeutic uses.
Materials Science: The compound’s properties, such as its stability and reactivity, make it useful in the development of new materials, including polymers and coatings.
Industrial Applications: In industry, the compound can be used as an intermediate in the synthesis of other chemicals, as well as in the formulation of specialty products such as agrochemicals and dyes.
作用机制
The mechanism of action of 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s trifluoromethyl group and sulfonamide moiety contribute to its binding affinity and specificity for these targets.
Molecular Targets: The compound may inhibit or activate enzymes involved in metabolic pathways, modulate receptor activity, or interfere with protein-protein interactions.
Pathways Involved: The pathways affected by the compound can vary depending on its specific application. For example, in cancer research, it may inhibit signaling pathways that promote cell proliferation, while in inflammation studies, it may modulate pathways involved in the immune response.
相似化合物的比较
4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid, 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzamide, and 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzene sulfonic acid share structural similarities.
Uniqueness: The presence of the sulfonamide group in this compound distinguishes it from other compounds. This functional group imparts unique chemical and biological properties, such as enhanced binding affinity to certain targets and increased stability under various conditions.
属性
IUPAC Name |
4-[6-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3S/c13-12(14,15)10-2-1-3-11(17-10)20-8-4-6-9(7-5-8)21(16,18)19/h1-7H,(H2,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJYULZSGBLVPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC2=CC=C(C=C2)S(=O)(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601182403 | |
| Record name | Benzenesulfonamide, 4-[[6-(trifluoromethyl)-2-pyridinyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601182403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1858256-85-5 | |
| Record name | Benzenesulfonamide, 4-[[6-(trifluoromethyl)-2-pyridinyl]oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858256-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, 4-[[6-(trifluoromethyl)-2-pyridinyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601182403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


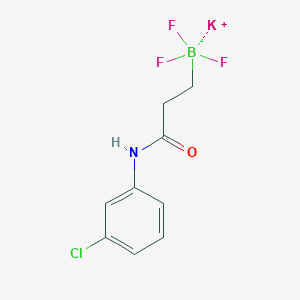
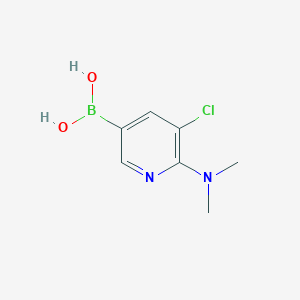
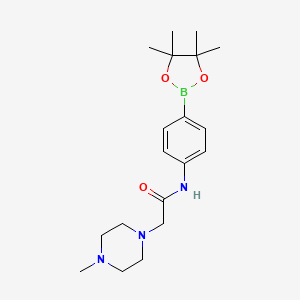
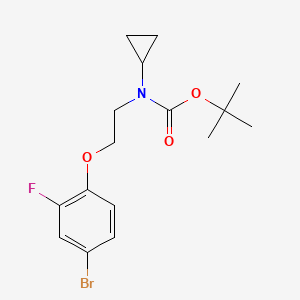
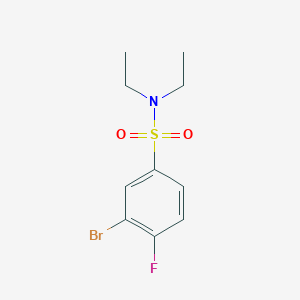
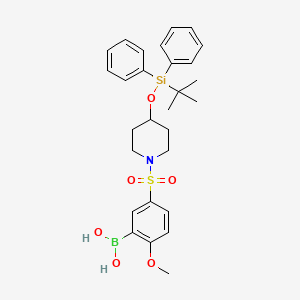

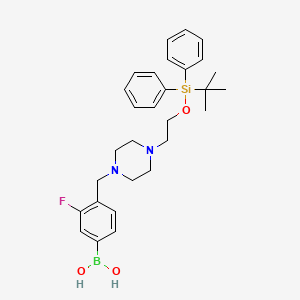

![Potassium [4-(diphenylamino)phenyl]trifluoroboranuide](/img/structure/B1409302.png)
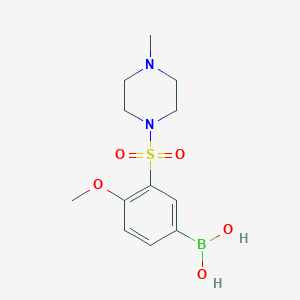
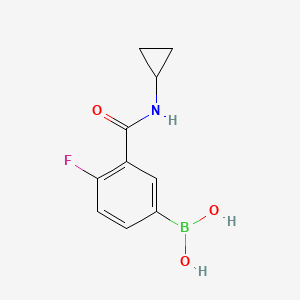

![tert-butyl N-(1-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperidin-3-yl)carbamate](/img/structure/B1409310.png)
